molecular formula C11H7ClF2N2O B1407069 5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine CAS No. 1515197-22-4

5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine

Cat. No.: B1407069
CAS No.: 1515197-22-4
M. Wt: 256.63 g/mol
InChI Key: OWMBCLMPGCHQHT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine (CAS: 1515197-22-4) is a pyridine derivative with the molecular formula C₁₁H₇ClF₂N₂O and a molecular weight of 256.64 g/mol . The compound features a pyridine ring substituted at the 2-position with a 2,4-difluorophenoxy group, a chlorine atom at the 5-position, and an amine group at the 3-position (Figure 1). This substitution pattern confers distinct electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

5-chloro-2-(2,4-difluorophenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2O/c12-6-3-9(15)11(16-5-6)17-10-2-1-7(13)4-8(10)14/h1-5H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMBCLMPGCHQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OC2=C(C=C(C=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide (e.g., 5-chloropyridin-3-yl bromide), organoboron compound (e.g., 2,4-difluorophenylboronic acid), palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).

    Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is used.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Time: The reaction time can vary but generally ranges from several hours to overnight.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.

    Coupling Reactions: It can be used in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base (e.g., sodium hydride) and a solvent (e.g., DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated pyridine derivative, while oxidation can produce a pyridine N-oxide.

Scientific Research Applications

5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

The biological and physicochemical properties of pyridine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Comparison of Pyridine Derivatives with Phenoxy Substituents
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine C₁₁H₇ClF₂N₂O 256.64 1515197-22-4 2,4-difluorophenoxy, Cl, NH₂
5-Chloro-2-(2-fluorophenoxy)pyridin-3-amine C₁₁H₈ClFN₂O 238.65 899424-00-1 2-fluorophenoxy, Cl, NH₂
5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine C₁₁H₈ClFN₂O 238.65 899424-02-3 4-fluorophenoxy, Cl, NH₂
5-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)nicotinonitrile C₁₈H₉ClF₂N₂O 350.73 N/A 2,4-difluorophenoxy, 4-ClPh, CN

Key Observations :

  • Steric and Lipophilic Impact: The nitrile group in 5-(4-chlorophenyl)-2-(2,4-difluorophenoxy)nicotinonitrile increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Functional Group Modifications

Sulfonamide Derivatives

N-[2-(2,4-difluorophenoxy)-5-trifluoromethyl-3-pyridyl]-2-naphthalenesulfonamide (Compound 5c) exhibits potent inhibitory activity against secretory phospholipase A₂ (sPLA₂), with an IC₅₀ of 90 µM . The trifluoromethyl and sulfonamide groups introduce steric bulk and hydrogen-bonding capacity, which are absent in the parent compound. This suggests that such modifications can enhance target engagement but may complicate synthetic routes.

Pyrido[2,3-d]pyrimidinone Analogs

Goldstein et al. (2011) reported compounds like 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, which share the 2,4-difluorophenoxy motif but incorporate a fused pyrimidinone ring . These derivatives demonstrate enhanced kinase inhibitory activity, highlighting the importance of heterocyclic expansion for target specificity.

Biological Activity

5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other diseases. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, therapeutic targets, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C10H8ClF2NC_{10}H_{8}ClF_{2}N and a molecular weight of approximately 233.63 g/mol. Its structure features a pyridine ring substituted with a chloro group and a difluorophenoxy moiety, which are critical for its biological activity.

Inhibition of Dihydrofolate Reductase (DHFR)
One notable mechanism of action for compounds similar to this compound is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By inhibiting DHFR, these compounds can disrupt the synthesis of tetrahydrofolate, leading to reduced DNA replication in cancer cells . This action is particularly relevant in the treatment of various cancers and autoimmune diseases.

Antiviral Activity
Research has shown that certain derivatives with similar structures exhibit antiviral properties by inhibiting viral replication. For instance, modifications in the pyridine ring have been linked to enhanced antiviral effects against viruses such as the measles virus . The specific substitution patterns on the phenoxy group can significantly influence this activity.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Compound NameBiological TargetActivity (pMIC50)Reference
This compoundDHFRNot specified
5-Cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy)DHODH9.0
N6-methyl-N6-[(3,4,5-trimethoxyphenyl)methyl]DHFRNot specified

Case Studies

Case Study 1: Anticancer Properties
A study evaluated the anticancer effects of various pyridine derivatives including this compound. The results indicated that compounds with similar structures effectively inhibited tumor growth in vitro and in vivo by targeting DHFR and disrupting folate metabolism .

Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of compounds structurally related to this compound. The study demonstrated that specific substitutions on the phenoxy group enhanced antiviral efficacy against RNA viruses, suggesting potential applications in antiviral drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine
Reactant of Route 2
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5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine

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